Carboxy-Amido-PEG5-N-Boc
Description
Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene glycol (PEG) linker featuring a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid terminated via an amide bond. This compound is widely used in bioconjugation, drug delivery, and proteomics due to its dual functionality. The Boc group provides temporary amine protection during synthetic processes, while the carboxylic acid enables conjugation with amines or other nucleophiles. With a PEG5 spacer (5 ethylene glycol units), it balances hydrophilicity and molecular size, making it suitable for applications requiring controlled spacing and solubility .
Properties
Molecular Formula |
C21H40N2O10 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26) |
InChI Key |
DFPMQWOUMYSGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of Carboxy-Amido-PEG5-N-Boc involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
Carboxy-Amido-PEG5-N-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Activators: EDC, HATU
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA).
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid with primary amines.
Free Amines: Formed through the deprotection of the Boc group.
Scientific Research Applications
Carboxy-Amido-PEG5-N-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Carboxy-Amido-PEG5-N-Boc involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
The structural and functional diversity within the Boc-protected PEG linker family allows researchers to tailor compounds for specific applications. Below is a detailed comparison of Carboxy-Amido-PEG5-N-Boc with its analogues, focusing on PEG length, terminal groups, molecular properties, and applications.
Structural and Molecular Properties
Key Observations:
- PEG Length : Increasing PEG length (e.g., PEG5 → PEG8) enhances hydrophilicity and flexibility but raises molecular weight, which may affect permeability and conjugation efficiency .
- Terminal Groups :
- NHS ester: Reacts with primary amines for stable amide bond formation (e.g., protein labeling) .
- Carboxylic acid: Enables carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .
- Propargyl: Facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Alcohol: Less reactive; often used as an intermediate for further functionalization .
Commercial Availability
- t-Boc-N-amido-PEG5-NHS ester is available with a 1–2 week lead time and ≥95% purity .
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